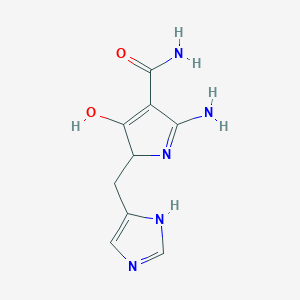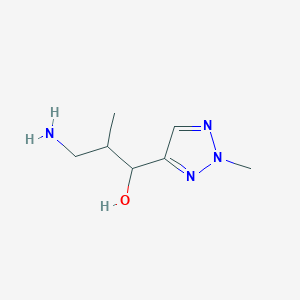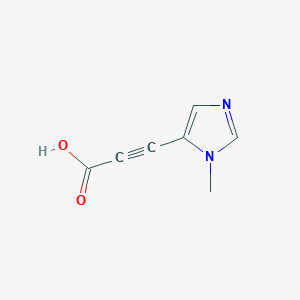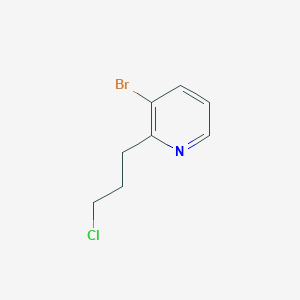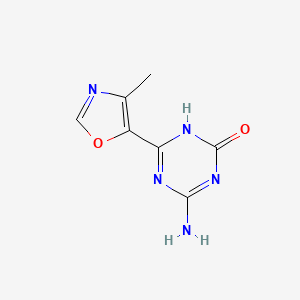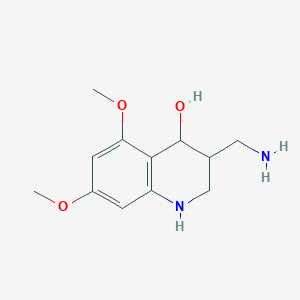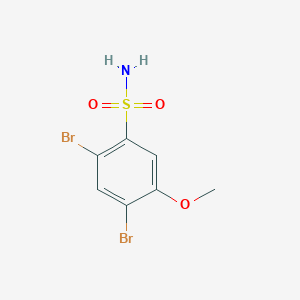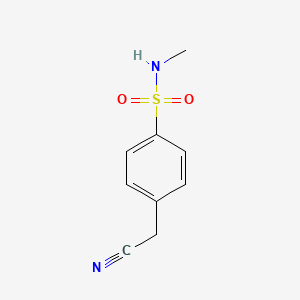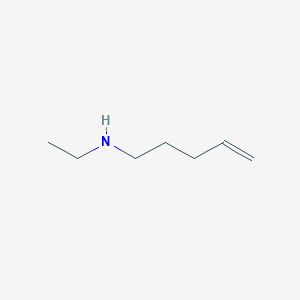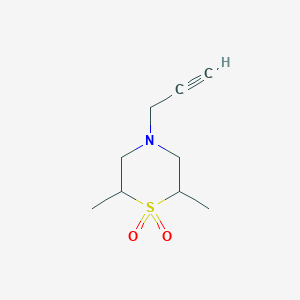
(1-Bromobutan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromobutan-2-yl)cyclopropane is an organic compound with the molecular formula C7H13Br. It features a cyclopropane ring substituted with a bromobutan-2-yl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutan-2-yl)cyclopropane typically involves the cyclopropanation of alkenes using brominated reagents. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate, which then reacts with an alkene to form the cyclopropane ring . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide is reacted with an appropriate alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form alcohols or ethers.
Cycloaddition Reactions: The strained cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Cycloaddition: Transition metal catalysts such as palladium or nickel, often under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Alcohols, ethers, or other substituted cyclopropane derivatives.
Cycloaddition: Polycyclic or bridged-ring compounds.
Reduction: Cyclopropane derivatives without the bromine atom.
Scientific Research Applications
(1-Bromobutan-2-yl)cyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (1-Bromobutan-2-yl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates such as carbocations, carbanions, or radicals . These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.
Bromocyclopropane: Similar to (1-Bromobutan-2-yl)cyclopropane but without the butyl group, used in Grignard reactions.
Cyclopropylmethyl Bromide: Another brominated cyclopropane derivative, used in organic synthesis and as an intermediate in pharmaceutical production.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromobutan-2-ylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3 |
InChI Key |
NMUIWBDDBKXKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



